Afatinib dimaleate

Catalog No.
S547913
CAS No.
850140-73-7
M.F
C28H29ClFN5O7
M. Wt
602.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afatinib dimaleate

CAS Number

850140-73-7

Product Name

Afatinib dimaleate

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C28H29ClFN5O7

Molecular Weight

602.0 g/mol

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

InChI Key

LIENDGDDWJRJLO-WFFUCRSMSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide, afatinib, afatinib dimaleate, afatinib maleate, BIBW 2992, BIBW 2992 MA2, BIBW 2992MA2, BIBW-2992, BIBW-2992-MA2, BIBW-2992MA2, BIBW2992, BIBW2992 MA2, Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor, primarily used in the treatment of non-small cell lung cancer. Its chemical structure is defined as 2-butenamide, N-[4-[3(-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-,(2E)-, (2Z)-2-butenedioate (1:2) with a molecular formula of C24H25ClFN5O3 × 2 C4H4O4 and a CAS number of 850140-73-7 for the salt form .

Afatinib dimaleate appears as a white to brownish-yellow powder and exhibits high solubility in water and aqueous buffer media at pH levels below 6. Its solubility decreases significantly at higher pH levels, making it less soluble in alkaline conditions .

Afatinib acts as an irreversible ErbB family blocker []. It covalently binds to and inhibits the epidermal growth factor receptor (EGFR) and other related tyrosine kinases (ErbB2, ErbB3, and ErbB4) []. These receptors play a crucial role in promoting cancer cell growth, proliferation, and survival. By blocking their activity, Afatinib disrupts these processes and hinders tumor progression [].

Understanding EGFR Signaling and Cancer Development:

Afatinib dimaleate acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and HER2. These receptors play a crucial role in cell growth and proliferation. Mutations in these receptors are often associated with the development of various cancers, including NSCLC. By studying the effects of Afatinib dimaleate on cancer cells, researchers can gain valuable insights into the role of EGFR and HER2 signaling in tumorigenesis [].

Evaluating the Efficacy of Afatinib dimaleate in Different Cancer Types:

While primarily used for NSCLC, research is ongoing to explore the potential effectiveness of Afatinib dimaleate in other cancer types. Studies have investigated its application in cancers such as head and neck squamous cell carcinoma, pancreatic cancer, and breast cancer [, , ]. These studies aim to determine if Afatinib dimaleate can be a viable treatment option for patients with these specific malignancies.

Investigating Mechanisms of Resistance to Afatinib dimaleate:

Despite its effectiveness, some patients eventually develop resistance to Afatinib dimaleate treatment. Research efforts are dedicated to understanding the mechanisms behind this resistance. By studying resistant cancer cells, researchers can identify potential escape pathways and develop strategies to overcome them, potentially leading to improved treatment outcomes [].

Exploring Combination Therapies with Afatinib dimaleate:

Combining Afatinib dimaleate with other drugs or therapies is another active area of research. The goal is to enhance its effectiveness and potentially overcome resistance. Studies are investigating combinations with chemotherapy, immunotherapy, and other targeted therapies [].

Identifying Biomarkers for Patient Selection:

Identifying biomarkers that can predict a patient's response to Afatinib dimaleate treatment is crucial for personalized medicine. Research is ongoing to identify genetic or molecular markers that can help clinicians select patients who are most likely to benefit from this therapy [].

, including:

  • Cyclization: Starting from 4-fluoro-2-aminobenzoic acid, which undergoes cyclization to form an intermediate.
  • Nitration: Introduction of nitro groups into the aromatic system.
  • Substitution: Reactions involving substitution with various amines and acids to build the complex structure.
  • Reduction: Reduction reactions to convert nitro groups to amines.
  • Condensation and Salification: Final steps that involve condensing intermediates and salifying with maleic acid to yield Afatinib dimaleate .

Afatinib dimaleate acts as an irreversible inhibitor of the epidermal growth factor receptor family, including ErbB1, ErbB2, ErbB3, and ErbB4. This mechanism disrupts signaling pathways that promote tumor growth and survival, making it effective against cancers driven by these receptors. Clinical studies have shown its efficacy in treating patients with non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor gene .

The synthesis of Afatinib dimaleate has been optimized through various methods:

  • Multi-step Synthesis: The compound is synthesized through a six-step process starting from 4-fluoro-2-aminobenzoic acid, involving cyclization, nitration, substitution, reduction, condensation, and finally salification with maleic acid .
  • Controlled Processes: Recent advancements have led to a three-stage manufacturing process that emphasizes scalability and purity control, achieving HPLC purity levels above 99% .
  • Alternative Methods: Other methods involve using intermediates derived from quinazoline derivatives combined with various amines and acids under controlled conditions to minimize impurities .

Interaction studies indicate that Afatinib dimaleate has minimal drug-drug interactions due to its unique metabolic pathway. The compound is primarily metabolized via non-cytochrome P450 enzymes, reducing the likelihood of interactions commonly seen with other anticancer agents that rely on cytochrome P450 metabolism . This characteristic makes it a favorable option in polypharmacy scenarios.

Afatinib dimaleate shares similarities with several other compounds targeting the epidermal growth factor receptor. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
GefitinibReversible inhibitor of epidermal growth factor receptorPrimarily effective against specific mutations only
ErlotinibReversible inhibitor of epidermal growth factor receptorApproved for pancreatic cancer; different pharmacokinetics
OsimertinibIrreversible inhibitor targeting T790M mutationsSpecifically designed for resistant mutations
DacomitinibIrreversible pan-erbB inhibitorBroad activity against multiple erbB family members

Afatinib dimaleate's irreversible binding mechanism provides it with a distinct advantage over reversible inhibitors like gefitinib and erlotinib, particularly in treating resistant cancer forms .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

601.1739541 g/mol

Monoisotopic Mass

601.1739541 g/mol

Heavy Atom Count

42

Appearance

Solid Powder

UNII

V1T5K7RZ0B

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Giotrif as monotherapy is indicated for the treatment ofEpidermal Growth Factor Receptor (EGFR) TKI-naïve adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutation(s); locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy.

NCI Cancer Drugs

Drug: Afatinibdimaleate
US Brand Name(s): Gilotrif
FDA Approval: Yes
Afatinib dimaleate is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used: As first-line treatment in patients with tumors that have certain EGFR gene mutations.
In patients with squamous NSCLC that got worse after treatment with platinum chemotherapy.
Afatinib dimaleate is also being studied in the treatment of other types of cancer.

Pharmacology

Afatinib Dimaleate is the dimaleate salt form of afatinib, an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE13

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

Afatinib dimaleate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types